molecular formula C9H15N3O B14134184 6-(1H-Imidazol-1-yl)hexanamide CAS No. 88940-82-3

6-(1H-Imidazol-1-yl)hexanamide

Cat. No.: B14134184
CAS No.: 88940-82-3
M. Wt: 181.23 g/mol
InChI Key: KDMOQWXGVMMUGE-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)hexanamide is a compound that features an imidazole ring attached to a hexanamide chain Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)hexanamide typically involves the formation of the imidazole ring followed by the attachment of the hexanamide chain. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the incorporation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

6-(1H-Imidazol-1-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)hexanamide depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. These interactions often involve hydrogen bonding, coordination with metal ions, and π-π stacking interactions. The compound’s effects are mediated through these interactions, leading to changes in the activity of the target molecules and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Imidazol-1-yl)hexanamide is unique due to its specific combination of the imidazole ring and hexanamide chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets highlights its versatility and potential for further research and development.

Properties

CAS No.

88940-82-3

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

6-imidazol-1-ylhexanamide

InChI

InChI=1S/C9H15N3O/c10-9(13)4-2-1-3-6-12-7-5-11-8-12/h5,7-8H,1-4,6H2,(H2,10,13)

InChI Key

KDMOQWXGVMMUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCCCC(=O)N

Origin of Product

United States

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